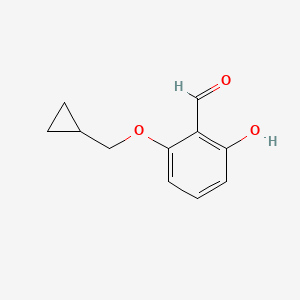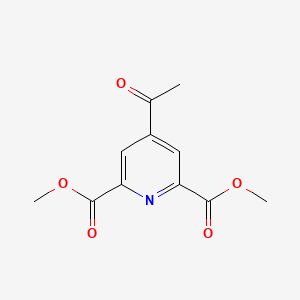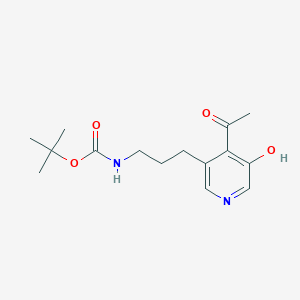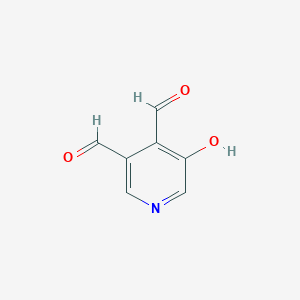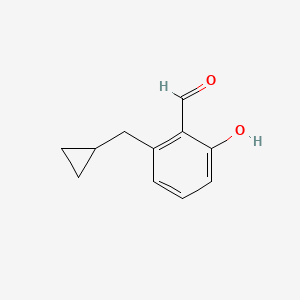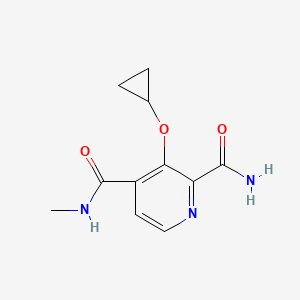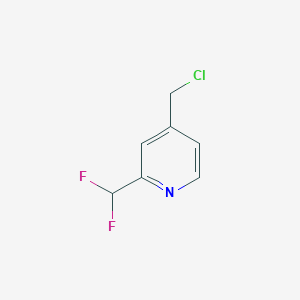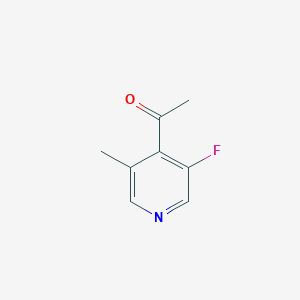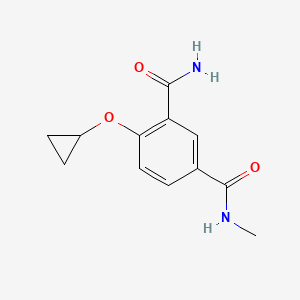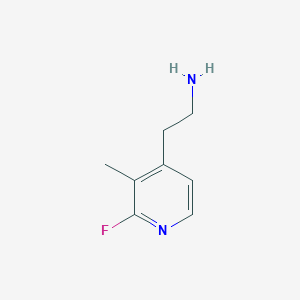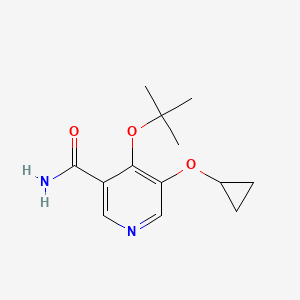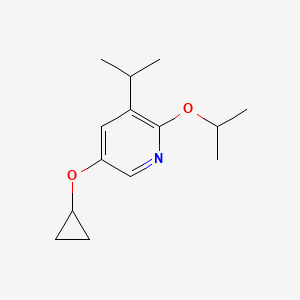
5-Cyclopropoxy-2-isopropoxy-3-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-2-isopropoxy-3-isopropylpyridine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by its unique structure, which includes cyclopropoxy, isopropoxy, and isopropyl groups attached to a pyridine ring. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 5-Cyclopropoxy-2-isopropoxy-3-isopropylpyridine involves several steps, typically starting with the preparation of the pyridine ring followed by the introduction of the cyclopropoxy, isopropoxy, and isopropyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropanation: Introduction of the cyclopropoxy group through cyclopropanation reactions.
Alkylation: Introduction of the isopropoxy and isopropyl groups through alkylation reactions using appropriate alkyl halides.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using continuous flow reactors to increase efficiency and yield.
Analyse Des Réactions Chimiques
5-Cyclopropoxy-2-isopropoxy-3-isopropylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Applications De Recherche Scientifique
5-Cyclopropoxy-2-isopropoxy-3-isopropylpyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-2-isopropoxy-3-isopropylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
5-Cyclopropoxy-2-isopropoxy-3-isopropylpyridine can be compared with other similar compounds, such as:
5-Cyclopropoxy-3-isopropoxy-2-isopropylpyridine: Similar structure but different substitution pattern on the pyridine ring.
5-Cyclopropoxy-3-isopropylpyridine-2-sulfonamide: Contains a sulfonamide group instead of the isopropoxy group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their arrangement on the pyridine ring.
Propriétés
Numéro CAS |
1243287-68-4 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
5-cyclopropyloxy-3-propan-2-yl-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C14H21NO2/c1-9(2)13-7-12(17-11-5-6-11)8-15-14(13)16-10(3)4/h7-11H,5-6H2,1-4H3 |
Clé InChI |
LQMWNDUFRXILFG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N=CC(=C1)OC2CC2)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


